molecular formula C14H18Cl2N2O4 B2507881 (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate CAS No. 1951445-15-0

(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate

Cat. No.: B2507881
CAS No.: 1951445-15-0
M. Wt: 349.21
InChI Key: ZBFWPTBHHSXYRC-ZDUSSCGKSA-N
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Description

(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a chiral center, making it optically active, and contains functional groups such as nitro, ester, and bis(2-chloroethyl)amino, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials such as (S)-phenylalanine.

    Formation of the Ester Group: The carboxyl group of (S)-phenylalanine is esterified using methanol and an acid catalyst to form the methyl ester.

    Introduction of the Nitro Group: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.

    Formation of the Bis(2-chloroethyl)amino Group: The amino group is introduced by reacting the intermediate with bis(2-chloroethyl)amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction of Nitro Group: 2-(bis(2-chloroethyl)amino)-3-(4-aminophenyl)propanoate.

    Hydrolysis of Ester Group: 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoic acid.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of nitro and bis(2-chloroethyl)amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in cancer treatment, due to the presence of the bis(2-chloroethyl)amino group, which is a feature of many alkylating agents used in chemotherapy.

Industry

Industrially, this compound can be used in the production of polymers, coatings, and other materials where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in cancer treatment, containing a bis(2-chloroethyl)amino group.

    Melphalan: Another alkylating agent with a similar structure, used in chemotherapy.

    Nitrogen Mustard: A class of compounds with bis(2-chloroethyl)amino groups, known for their use in chemical warfare and cancer treatment.

Uniqueness

(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate is unique due to its chiral center and the combination of functional groups, which provide a distinct set of chemical and biological properties. Its nitro group adds an additional layer of reactivity, making it a versatile compound for various applications.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

methyl (2S)-2-[bis(2-chloroethyl)amino]-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4/c1-22-14(19)13(17(8-6-15)9-7-16)10-11-2-4-12(5-3-11)18(20)21/h2-5,13H,6-10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWPTBHHSXYRC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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